

GSK2188931B binding affinity versus other inhibitors

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Compound Focus: **GSK2188931B**

Cat. No.: S1802720

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Key PDE5 Inhibitors and Comparative Data

While direct data on **GSK2188931B** is unavailable, the table below summarizes key characteristics of established PDE5 inhibitors and recently studied candidates for context.

Inhibitor Name	Reported IC ₅₀ / Binding Affinity	Key Characteristics / Experimental Context
Vardenafil	PDE5 IC ₅₀ : 0.1–0.4 nM [1]	High potency and selectivity; similar onset/duration to Sildenafil [1] [2].
Tadalafil	PDE5 IC ₅₀ : ~2 nM [1]	Long plasma half-life (~17.5 hours); duration up to 36 hours [1] [3].
Sildenafil	PDE5 IC ₅₀ : ~4 nM [1]	Lower selectivity for PDE5 over PDE6; can cause visual disturbances [1] [3] [4].
Avanafil	PDE5 IC ₅₀ : 4.3–5.2 nM [1]	Fast-acting; shorter half-life (~3 hours) [1].
Procyanidin	K _D : 7.77 ± 2.39 μmol/L [5]	Natural compound; affinity measured via Microscale Thermophoresis (MST) in rat studies [5].

Inhibitor Name	Reported IC ₅₀ / Binding Affinity	Key Characteristics / Experimental Context
Exisulind	PDE5 IC ₅₀ : 128 μM [6]	Investigational drug; weak PDE5 inhibitor; failed clinical development due to hepatotoxicity [6].
MS01	Strong binding in docking studies [6]	Novel compound designed <i>in silico</i> ; proposed for colorectal cancer; higher computed binding affinity than Exisulind [6].

Experimental Protocols for Profiling PDE5 Inhibitors

The methodologies below are commonly used to generate the comparative data you are seeking for **GSK2188931B**.

Molecular Docking for Binding Affinity and Mode

This computational method predicts how a small molecule (inhibitor) binds to the PDE5 enzyme active site [7] [6].

- **Protein Preparation:** The 3D crystal structure of PDE5 (e.g., PDB ID: **6L6E** or **8W4S**) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and optimizing the protein's geometry using software like Schrödinger's Protein Preparation Wizard [7] [5].
- **Ligand Preparation:** The structure of the inhibitor is drawn or obtained from a database (e.g., PubChem) and its energy is minimized to find a stable 3D conformation [5].
- **Docking Simulation:** The ligand is docked into the protein's active site using programs such as Schrödinger's Glide, Ledock, or PLANTS. The process often involves an "induced fit" approach that allows both the ligand and protein sidechains to be flexible [7] [5] [6].
- **Scoring & Analysis:** The software generates multiple binding poses and scores them based on computed binding energy. Key interactions (e.g., hydrogen bonds with **Gln817**, hydrophobic interactions with **Phe820**) are analyzed to explain affinity and selectivity [6].

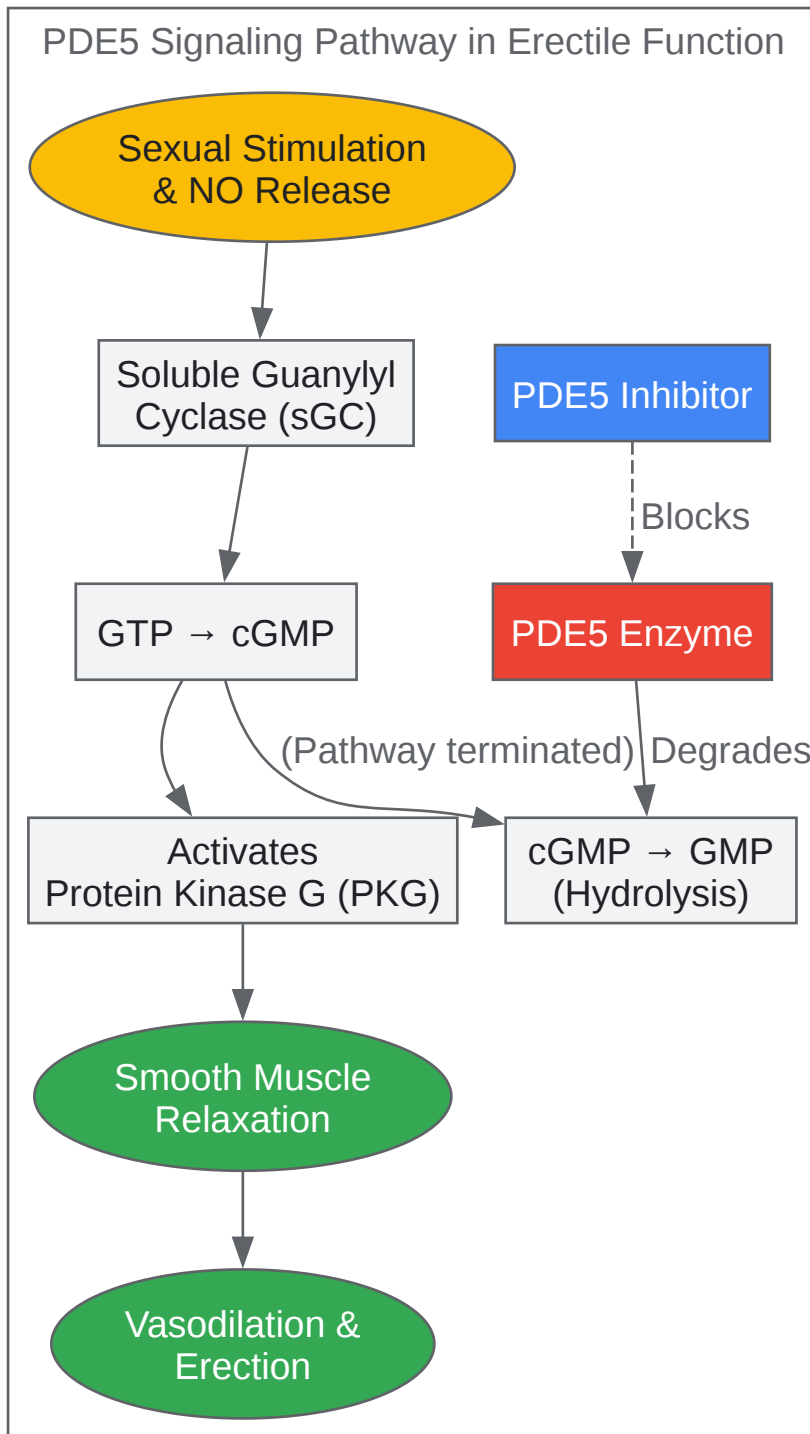
Biochemical Assays for Inhibitor Potency (IC₅₀)

These laboratory experiments measure a compound's effectiveness in inhibiting PDE5 enzyme activity.

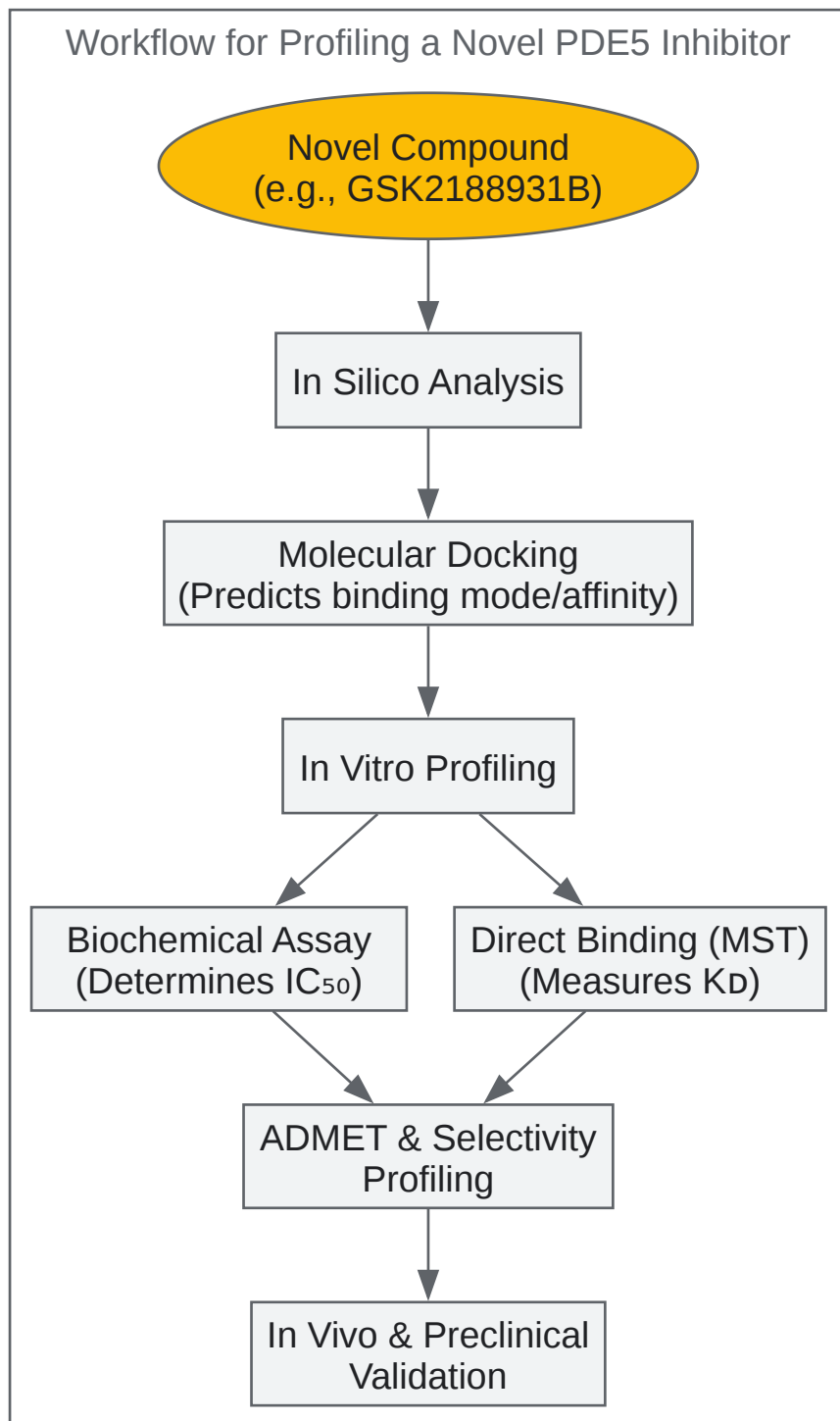
- **Spectrophotometric Assay:** This method detects inorganic phosphate (Pi) released when PDE5 hydrolyzes its substrate, cGMP.
 - **Reaction:** PDE5 enzyme is incubated with cGMP and the test inhibitor. The reaction is stopped with acid [8].
 - **Detection:** A malachite green solution is added, which forms a green complex with the released Pi. The intensity of the color, measured at 630 nm, is proportional to the PDE5 activity [8].
 - **IC₅₀ Calculation:** The experiment is repeated with varying inhibitor concentrations. The IC₅₀ is the concentration that reduces PDE5 activity by 50% [8].
- **Microscale Thermophoresis (MST) for Binding Affinity (K_D):** This method directly measures the binding strength between PDE5 and an inhibitor.
 - **Labeling:** The PDE5 protein is fluorescently labeled [5].
 - **Measurement:** The labeled protein is mixed with a series of inhibitor concentrations and loaded into an MST instrument. The instrument uses a laser to create a microscopic temperature gradient, and the movement of molecules in this gradient (thermophoresis) is tracked by fluorescence. Binding events alter this movement [5].
 - **K_D Calculation:** The changes in thermophoresis are plotted against the inhibitor concentration to calculate the equilibrium dissociation constant (K_D), which quantifies binding affinity [5].

PDE5 Signaling Pathway and Experimental Workflow

To better understand the biological context and testing process, the following diagrams outline the core signaling pathway and a generalized workflow for profiling an inhibitor.



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Suggestions for Locating Specific Data

Given that **GSK2188931B** appears to be a specific development compound, you may need to employ more targeted strategies to find the data you're looking for:

- **Search Patent Databases:** The compound identifier "**GSK2188931B**" suggests it is likely a GlaxoSmithKline development candidate. Searching the USPTO, EPO, or Google Patents for this specific alphanumeric code may reveal patent applications containing detailed biological data.
- **Consult Scientific Conference Abstracts:** Look through abstracts from major scientific conferences (e.g., those hosted by the American Chemical Society, American Association for Cancer Research) from the past several years. Researchers often disclose early-stage data in poster and oral presentations.
- **Use Specialized Chemical Databases:** If you have institutional access, platforms like Clarivate's Integrity, GVK BIOsci, or Reaxys may have proprietary records on this and related compounds.

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